(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide
Description
This compound belongs to the chromene-3-carboxamide family, characterized by a benzopyran core substituted with an imino group at position 2 and a carboxamide at position 3. Key structural features include:
Properties
IUPAC Name |
2-(4-cyanophenyl)imino-8-ethoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-24-16-5-3-4-13-10-15(18(21)23)19(25-17(13)16)22-14-8-6-12(11-20)7-9-14/h3-10H,2H2,1H3,(H2,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBLCNOIUSHYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C#N)C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of an appropriate phenol derivative with an aldehyde under acidic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Formation of the Imino Group: The imino group can be formed by reacting the cyano-substituted chromene with an amine under basic conditions.
Ethoxylation: The ethoxy group can be introduced through an etherification reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the chromene core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide has been studied for its ability to induce apoptosis in cancer cells. A notable study demonstrated the cytotoxic effects of this compound on various human cancer cell lines, revealing promising results in inhibiting cell proliferation.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 8.5 |
| PC-3 | 35.0 |
| A549 | 0.9 |
| Caco-2 | 9.9 |
These findings suggest that the compound can effectively target cancer cells, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also shown potential as an antimicrobial agent. Its mechanism involves inhibition of key bacterial enzymes, such as DNA gyrase and dihydrofolate reductase (DHFR). In vitro studies have demonstrated its effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria.
| Pathogen Tested | MIC (μg/mL) | IC50 (μM) |
|---|---|---|
| E. coli | 0.22 | 31.64 |
| S. aureus | 0.35 | 28.50 |
These results highlight the compound's potential for developing new antimicrobial therapies.
Enzyme Inhibition Studies
Due to its structural similarities to natural ligands, this compound can be utilized in enzyme inhibition studies. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of enzyme action and inhibition.
Receptor Binding Assays
The compound's unique structure allows for exploration in receptor binding assays, which are critical for understanding drug-receptor interactions and the pharmacodynamics of potential therapeutic agents.
Synthetic Building Block
In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups enable further chemical modifications, which are essential for developing new materials and catalysts.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Substituent Variations in the Chromene Scaffold
The following table summarizes key analogs and their structural differences:
Biological Activity
(2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, known for its diverse biological activities. This article explores its biological activity, particularly in terms of cytotoxicity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by:
- Chromene Core : A bicyclic structure that contributes to its biological properties.
- Cyanophenyl Group : Enhances interaction with biological targets.
- Carboxamide Functional Group : Imparts solubility and stability.
Synthesis
The synthesis typically involves several steps:
- Formation of the Chromene Core : Through cyclization reactions involving 2-hydroxybenzaldehyde derivatives.
- Introduction of the Cyanophenyl Group : Via nucleophilic substitution.
- Formation of the Imino Group : Through condensation with amines.
- Formation of the Carboxamide Group : By amidation with carboxylic acid derivatives.
Cytotoxicity
Recent studies have demonstrated that chromene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown moderate to high potency in inhibiting the proliferation of cancer cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 68.4 ± 3.9 |
| Compound B | HL-60 | 42.0 ± 2.7 |
| Compound C | MOLT-4 | 24.4 ± 2.6 |
In particular, derivatives containing chromene structures have been observed to induce apoptosis, a critical mechanism in cancer treatment, by activating caspases and modulating Bcl-2 family proteins .
The mechanism of action for this compound involves:
- Enzyme Inhibition : Targeting topoisomerases and other enzymes critical for DNA replication and repair.
- Receptor Modulation : Interacting with specific receptors that regulate cell growth and apoptosis pathways.
These interactions lead to alterations in cellular signaling pathways, promoting cancer cell death while sparing normal cells, which is a desirable feature in anticancer drug design .
Case Studies
- Anticancer Activity : A study evaluated various chromene derivatives against breast cancer cell lines and found that compounds similar to (2Z)-2-[(4-cyanophenyl)imino]-8-ethoxy exhibited significant cytotoxicity, particularly against MCF-7 cells, suggesting their potential as anticancer agents .
- Antimicrobial Properties : Research has indicated that chromene derivatives may also possess antimicrobial activity, making them candidates for further investigation in treating infections alongside their anticancer properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
